Lumbokinase capsules Lumbokinase capsules
Brand Name: Vulcanchem
CAS No.:
VCID: VC17942697
InChI: InChI=1S/C17H15N/c18-17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12,17H,18H2
SMILES:
Molecular Formula: C17H15N
Molecular Weight: 233.31 g/mol

Lumbokinase capsules

CAS No.:

Cat. No.: VC17942697

Molecular Formula: C17H15N

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Lumbokinase capsules -

Specification

Molecular Formula C17H15N
Molecular Weight 233.31 g/mol
IUPAC Name 6-(naphthalen-2-ylmethylidene)cyclohexa-2,4-dien-1-amine
Standard InChI InChI=1S/C17H15N/c18-17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12,17H,18H2
Standard InChI Key MLVMQHOUVDMPCQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C=C3C=CC=CC3N

Introduction

Biochemical Composition and Mechanism of Action

Enzymatic Components and Fibrinolytic Activity

Lumbrokinase contains multiple isoforms of fibrinolytic enzymes, including plasminogen activators and direct fibrin-degrading proteases. These enzymes hydrolyze fibrin polymers into soluble peptides, effectively dissolving existing clots and preventing thrombus formation . Comparative studies indicate that lumbrokinase’s fibrinolytic potency is 30-fold higher than nattokinase and 300-fold greater than serrapeptase, attributed to its dual capacity to degrade fibrin and enhance endogenous plasmin activity .

Fibrin Degradation Reaction: FibrinLumbrokinaseFibrin degradation products (FDPs)\text{Fibrin Degradation Reaction: } \text{Fibrin} \xrightarrow{\text{Lumbrokinase}} \text{Fibrin degradation products (FDPs)}

The enzyme also inhibits thromboxane A2, a pro-inflammatory and pro-thrombotic mediator, thereby reducing platelet aggregation and vascular inflammation .

Anti-Inflammatory and Hemorheological Effects

Beyond fibrinolysis, lumbrokinase modulates inflammatory pathways by suppressing cytokines such as TNF-α and IL-6, which are implicated in atherosclerosis and ischemic reperfusion injury . Additionally, it improves blood viscosity and microcirculation, addressing symptoms of chronic venous insufficiency and peripheral arterial disease .

Clinical Applications and Research Findings

Acute Ischemic Stroke Management

A multicenter randomized controlled trial (n=220) compared lumbrokinase (600,000 IU thrice daily) plus aspirin versus aspirin alone in acute ischemic stroke patients. At 90 days, the lumbrokinase group showed significant improvements in modified Rankin Scale (mRS) scores (2.1 vs. 3.4; p<0.01) and National Institutes of Health Stroke Scale (NIHSS) scores (6.2 vs. 8.7; p<0.05) . Coagulation parameters, including D-dimer and fibrinogen levels, normalized faster in the intervention group, suggesting enhanced clot resolution .

Table 1: Key Outcomes from Acute Ischemic Stroke Trial

Outcome MeasureLumbrokinase + AspirinAspirin Alonep-value
mRS Score (Day 90)2.13.4<0.01
NIHSS Score (Day 90)6.28.7<0.05
D-dimer Reduction (%)58.332.1<0.01

Peripheral Arterial Disease (PAD)

A meta-analysis of two randomized trials (n=150) evaluated lumbrokinase’s impact on ankle-brachial index (ABI) in PAD patients. After 2–3 months of treatment (460–490 mg/day), ABI improved by 0.06–0.09 points compared to placebo (p=0.08), indicating a trend toward enhanced peripheral perfusion . Subgroup analyses revealed greater efficacy in diabetic patients with microvascular complications .

Adjunctive Use in Chronic Inflammatory Conditions

Preliminary studies suggest lumbrokinase may reduce scar tissue formation post-surgery and alleviate chronic pain syndromes by degrading fibrin deposits in soft tissues . Its anti-biofilm properties are also under investigation for infections resistant to antibiotics .

Dosage and Administration Guidelines

Table 2: Recommended Dosage Forms

FormulationStrengthFrequencyAdministration Timing
Delayed-Release Capsules 600,000 IU3x daily30 minutes pre-meal
Standard Capsules 40 mg1x dailyEmpty stomach

Optimal absorption is achieved with delayed-release formulations, which protect the enzyme from gastric acid degradation .

Comparative Analysis with Other Fibrinolytic Agents

Table 3: Enzymatic Activity Comparison

AgentFibrinolytic Potency (Relative to Lumbrokinase)Half-Life (Hours)
Lumbrokinase1x (Reference)4–6
Nattokinase0.03x2–3
Serrapeptase0.003x1–2

Lumbrokinase’s prolonged half-life and balanced fibrin-modulating activity (degrading excess fibrin while preserving hemostatic fibrin) confer clinical advantages over shorter-acting agents .

Future Directions and Research Needs

While existing trials underscore lumbrokinase’s potential, larger Phase III studies are needed to validate long-term outcomes in diverse populations. Priorities include:

  • Dose-Response Studies: Establishing optimal dosing for specific conditions (e.g., stroke vs. PAD).

  • Combination Therapies: Evaluating synergies with statins or P2Y12 inhibitors.

  • Biofilm Penetration: Assessing efficacy in chronic infections with bacterial biofilms.

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